methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
Methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound with a unique structure that includes methoxyphenyl groups and a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl derivatives with thiazolopyridine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin and 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one are examples of compounds with similar methoxyphenyl groups.
Methyl [7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate: shares structural similarities with other thiazolopyridine derivatives and methoxyphenyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its thiazolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22N2O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 2-[7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C23H22N2O6S/c1-29-16-9-7-15(8-10-16)25-19(26)12-18(14-5-4-6-17(11-14)30-2)21-22(25)24(23(28)32-21)13-20(27)31-3/h4-11,18H,12-13H2,1-3H3 |
InChI Key |
BCBGYAJWLXHFFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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